N-(3-acetylphenyl)-2-(phenylsulfonyl)acetamide
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Overview
Description
N-(3-acetylphenyl)-2-(phenylsulfonyl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly known as APSA, and it is a white crystalline powder that is soluble in organic solvents. APSA has been found to possess a range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of APSA is not fully understood, but it is believed to involve the modulation of ion channels and neurotransmitter receptors. APSA has been found to modulate the activity of several ion channels, including voltage-gated potassium channels and calcium channels. It has also been found to modulate the activity of several neurotransmitter receptors, including GABA receptors and nicotinic acetylcholine receptors.
Biochemical and Physiological Effects
APSA has been found to possess a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of cancer cells, modulate the activity of ion channels and neurotransmitter receptors, and modulate the activity of immune cells. These effects suggest that APSA may have potential applications in the treatment of cancer, neurological disorders, and autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of APSA is that it is readily available in large quantities through the established synthesis method. This makes it a convenient compound for use in lab experiments. However, one limitation of APSA is that its mechanism of action is not fully understood, which may limit its potential applications in some research areas.
Future Directions
There are several future directions for research on APSA. One area of research is the further elucidation of its mechanism of action, which may lead to the development of more targeted therapies for cancer, neurological disorders, and autoimmune diseases. Another area of research is the exploration of its potential applications in other research areas, such as cardiovascular disease and metabolic disorders. Additionally, the development of new synthesis methods for APSA may further facilitate its use in scientific research.
Synthesis Methods
The synthesis of APSA can be achieved through the reaction of 3-acetylphenylsulfonyl chloride with sodium acetate in acetic acid. The resulting product is then purified through recrystallization. This synthesis method has been well-established in the literature, and it has been used to produce APSA in large quantities for research purposes.
Scientific Research Applications
APSA has been studied for its potential applications in a range of scientific research areas, including cancer research, neurobiology, and immunology. In cancer research, APSA has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In neurobiology, APSA has been found to modulate the activity of ion channels and neurotransmitter receptors, suggesting that it may have potential applications in the treatment of neurological disorders. In immunology, APSA has been found to modulate the activity of immune cells, suggesting that it may have potential applications in the treatment of autoimmune diseases.
properties
IUPAC Name |
N-(3-acetylphenyl)-2-(benzenesulfonyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c1-12(18)13-6-5-7-14(10-13)17-16(19)11-22(20,21)15-8-3-2-4-9-15/h2-10H,11H2,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAWJINKDUCDNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CS(=O)(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-(phenylsulfonyl)acetamide |
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